Cas no 35214-82-5 (7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)-)
![7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)- structure](https://ja.kuujia.com/scimg/cas/35214-82-5x500.png)
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)- 化学的及び物理的性質
名前と識別子
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)-
- NEOBYAKANGELICO
- Neobyakangelicol
- (-)-9-(2-Hydroxy-3-methyl-3-butenyloxy)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- 9-(2-hydroxy-3-methyl-but-3-enyloxy)-4-methoxy-furo[3,2-g]chromen-7-one
- [ "" ]
- XN163692
- UBAMGTKSOKGECF-UHFFFAOYSA-N
- HMS2268M18
- SMR001397042
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)-
- AKOS032948617
- Q27154915
- 9-(2-Hydroxy-3-methyl-3-butenyloxy)-4-methoxyfuro(3,2-g)chromen-7-one
- 9-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-7H-furo[3,2-g]chromen-7-one #
- CHEBI:80942
- C17126
- 9-(2-hydroxy-3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one
- CHEMBL1699927
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[[(2R)-2-hydroxy-3-methyl-3-butenyl]oxy]-4-methoxy- (9CI); 9-[[(2R)-2-hydroxy-3-methyl-3-buten-1-yl]oxy]-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- MLS002472933
- 35214-82-5
- DA-76080
-
- インチ: InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3
- InChIKey: UBAMGTKSOKGECF-UHFFFAOYSA-N
- ほほえんだ: CC(C(COC1=C2OC=CC2=C(OC)C2C=CC(OC1=2)=O)O)=C
計算された属性
- せいみつぶんしりょう: 316.09500
- どういたいしつりょう: 316.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 501
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 78.1Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 527.7±50.0 °C at 760 mmHg
- フラッシュポイント: 273.0±30.1 °C
- PSA: 82.04000
- LogP: 2.86360
- じょうきあつ: 0.0±1.5 mmHg at 25°C
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4632-5 mg |
Neobyakangelicol |
35214-82-5 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40290-5mg |
NEOBYAKANGELICOL |
35214-82-5 | 5mg |
¥5280.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4632-5mg |
Neobyakangelicol |
35214-82-5 | 5mg |
¥ 3710 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4632-1 mg |
Neobyakangelicol |
35214-82-5 | 1mg |
¥2675.00 | 2022-02-28 | ||
A2B Chem LLC | AX16724-10mg |
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- |
35214-82-5 | 98% by HPLC | 10mg |
$1023.00 | 2024-04-20 | |
A2B Chem LLC | AX16724-100mg |
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- |
35214-82-5 | 98% by HPLC | 100mg |
$6182.00 | 2024-04-20 | |
TargetMol Chemicals | TN4632-1 ml * 10 mm |
Neobyakangelicol |
35214-82-5 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 | ||
A2B Chem LLC | AX16724-1000mg |
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- |
35214-82-5 | 98% by HPLC | 1000mg |
$31784.00 | 2024-04-20 | |
A2B Chem LLC | AX16724-50mg |
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- |
35214-82-5 | 98% by HPLC | 50mg |
$3589.00 | 2024-04-20 | |
TargetMol Chemicals | TN4632-1 mL * 10 mM (in DMSO) |
Neobyakangelicol |
35214-82-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 |
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)- 関連文献
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Xiaoqi Li,Rui An,Kun Liang,Xinhong Wang,Lisha You Toxicol. Res. 2018 7 1012
7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)-に関する追加情報
Introduction to 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- (CAS No. 35214-82-5)
7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- (CAS No. 35214-82-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a chiral molecule with a unique structure that includes a furan and benzopyran ring system. The presence of these rings, along with the specific substituents, endows the compound with a range of biological activities and potential therapeutic applications.
The chemical structure of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- is characterized by its chiral center at the 9-position, which is substituted with a (2-hydroxy-3-methyl-3-butenyl)oxy group. Additionally, the 4-position is substituted with a methoxy group. These functional groups contribute to the compound's solubility and reactivity, making it an attractive candidate for various chemical and biological studies.
In recent years, extensive research has been conducted to explore the pharmacological properties of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)-. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce the levels of reactive oxygen species (ROS).
Beyond its anti-inflammatory and antioxidant effects, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent pathways and the disruption of mitochondrial function.
The therapeutic potential of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- extends to neurodegenerative diseases as well. Research has shown that this compound can protect neurons from oxidative damage and prevent the aggregation of misfolded proteins, which are hallmark features of conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- may have neuroprotective properties that could be harnessed for the development of novel treatments for neurodegenerative disorders.
The synthesis of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- is a complex process that requires precise control over reaction conditions to ensure the formation of the desired chiral product. Various synthetic routes have been developed to achieve this goal, including enantioselective catalytic methods and asymmetric synthesis techniques. These approaches not only improve the yield and purity of the final product but also enhance its scalability for industrial production.
In addition to its biological activities and synthetic challenges, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- has been studied for its pharmacokinetic properties. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life in vivo, which are desirable characteristics for a drug candidate.
The safety profile of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further development as a therapeutic agent.
In conclusion, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2-hydroxy-3-methyl-3-butenyl)oxy]-4-methoxy-, (-)- (CAS No. 35214-82-5) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
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